1-(Quinazolin-4-yl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-quinazolin-4-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPLTBLHDAQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Quinazolin 4 Yl Pyrrolidin 3 Amine and Analogues
Established Synthetic Routes for Quinazoline (B50416) Core Formation
The formation of the quinazoline ring system is a well-established area of heterocyclic chemistry. Several named reactions and general methods have been developed, often starting from readily available anthranilic acid derivatives.
Niementowski Quinazoline Synthesis for Quinazolin-4(3H)-ones
The Niementowski quinazoline synthesis is a classical and widely used method for preparing 4-oxo-3,4-dihydroquinazolines, also known as quinazolin-4(3H)-ones. wikipedia.orgnih.gov This reaction involves the thermal condensation of anthranilic acids with amides. wikipedia.org The first synthesis of a quinazoline nucleus was reported by Griess in 1869, but it was Von Niementowski who later optimized the reaction using amides. nih.gov
While effective, traditional Niementowski synthesis often requires high temperatures and can be a lengthy process. nih.gov Modern adaptations frequently employ microwave irradiation to accelerate the reaction, significantly reducing reaction times and often improving yields. nih.govijarsct.co.in For example, the reaction of anthranilic acids with formamide (B127407) can be efficiently carried out under microwave conditions using solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10, with the latter often providing the best results. nih.gov This method is pivotal in the synthesis of key intermediates for various pharmaceuticals. nih.gov
Table 1: Overview of Niementowski Quinazoline Synthesis
| Feature | Description |
|---|---|
| Reactants | Anthranilic Acid and an Amide (e.g., Formamide) wikipedia.org |
| Product | 4-oxo-3,4-dihydroquinazoline (Quinazolin-4(3H)-one) wikipedia.org |
| Conditions | Typically high temperatures; Microwave irradiation used for acceleration nih.gov |
| Application | Formation of the 3H-quinazolin-4-one ring, a common precursor nih.gov |
Grimmel, Guinther, and Morgan's Synthesis of Substituted Quinazolinones
A notable method for synthesizing substituted quinazolinones was developed by Grimmel, Guinther, and Morgan. researchgate.net Their approach involves the reaction of an N-acylanthranilic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) or phosphorus oxychloride. This method provides a versatile route to 2,3-disubstituted quinazolin-4(3H)-ones. A key step in this synthesis is the formation of a 2-substituted-4H-3,1-benzoxazin-4-one (acylanthranil) intermediate from the N-acylanthranilic acid. This intermediate then reacts with a primary amine to yield the target quinazolinone. acs.orgnih.gov
Synthesis from Isatoic Anhydride (B1165640) Derivatives
Isatoic anhydride is a highly valuable and versatile starting material for the synthesis of a wide array of quinazoline and quinazolinone derivatives. tandfonline.comnih.gov Its utility stems from its reactivity towards nucleophiles, which can initiate a ring-opening and subsequent cyclization cascade. tandfonline.com
One common strategy involves a one-pot, three-component condensation of isatoic anhydride, an aldehyde, and a primary amine or ammonium (B1175870) salt. tandfonline.comorgchemres.org In a typical mechanism, the amine attacks the carbonyl group of the isatoic anhydride, leading to decarboxylation and the formation of a 2-amino-N-substituted-benzamide intermediate. tandfonline.com This intermediate then reacts with an aldehyde and undergoes intramolecular cyclization to form 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.com These can often be easily oxidized to the corresponding quinazolin-4(3H)-ones. tandfonline.com Various catalysts, including Lewis and Brønsted acids, can be employed to facilitate this reaction. orgchemres.org
Condensation Reactions of Anthranilic Acid with Amides or Primary Amines
The direct condensation of anthranilic acid with various reagents is a fundamental approach to the quinazoline core. The reaction of anthranilic acid with formamide, a specific example of the Niementowski synthesis, is a straightforward method to produce quinazolin-4(3H)-one. researchgate.netresearchgate.net Similarly, reacting anthranilic acid with urea (B33335) can yield quinazolinone derivatives. ijarsct.co.in
More complex structures can be accessed through the condensation of anthranilic acid amides (anthranilamides) with other molecules. researchgate.net For instance, anthranilamide can be condensed with aldehydes or ketones, often in the presence of an acid catalyst, to form quinazolinone compounds. orgchemres.org An alternative route involves the reaction of anthranilic acid with cyanogen, which was one of the earliest methods reported for creating the quinazoline nucleus. nih.gov Furthermore, carbodiimide-mediated condensation between anthranilic acids and pyridines has been developed as a direct route to pyridoquinazolones. rsc.org
Table 2: Comparison of Quinazoline Core Syntheses
| Synthetic Method | Starting Materials | Key Intermediate(s) | Product Type |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid, Amide wikipedia.org | Amidine | Quinazolin-4(3H)-one wikipedia.org |
| Grimmel, Guinther, Morgan | N-Acylanthranilic acid, Amine nih.gov | Acylanthranil | 2,3-Disubstituted quinazolin-4(3H)-one |
| From Isatoic Anhydride | Isatoic anhydride, Amine, Aldehyde tandfonline.com | 2-Amino-N-substituted-benzamide tandfonline.com | 2,3-Dihydroquinazolin-4(1H)-one tandfonline.com |
| Anthranilic Acid Condensation | Anthranilic acid, Amide/Urea ijarsct.co.inresearchgate.net | - | Quinazolin-4(3H)-one ijarsct.co.in |
Advanced Synthetic Strategies for the 1-(Quinazolin-4-yl)pyrrolidin-3-amine Scaffold
Once the quinazoline core is established, the final step in synthesizing the target compound involves introducing the pyrrolidin-3-amine group at the C4-position.
Nucleophilic Displacement Reactions for Quinazoline-4-amine Formation
The most direct and common method for introducing an amine substituent at the 4-position of the quinazoline ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a precursor with a good leaving group at the C4-position, most commonly a halogen like chlorine.
The synthesis typically starts with a quinazolin-4(3H)-one, which can be prepared via the methods described in section 2.1. The quinazolin-4(3H)-one is then converted to a 4-chloroquinazoline (B184009) intermediate. This transformation is often achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The resulting 4-chloroquinazoline is highly susceptible to nucleophilic attack at the C4 position. The final step is the reaction of this activated intermediate with the desired amine, in this case, (S)- or (R)-pyrrolidin-3-amine or its protected form. nih.gov The reaction proceeds via nucleophilic displacement of the chloride ion by the amino group of the pyrrolidine (B122466), forging the C-N bond and yielding the this compound scaffold. researchgate.net This SNAr reaction is a cornerstone in the synthesis of numerous 4-aminoquinazoline derivatives that are of significant interest in medicinal chemistry. nih.govacs.org
Table 3: General Scheme for this compound Synthesis
| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Anthranilic Acid Derivative | Varies (e.g., Amide) | Quinazolin-4(3H)-one | Cyclocondensation |
| 2 | Quinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloroquinazoline | Chlorination |
| 3 | 4-Chloroquinazoline, Pyrrolidin-3-amine | Base (e.g., Et₃N, DIPEA) | this compound | Nucleophilic Aromatic Substitution (SNAr) nih.govresearchgate.net |
Buchwald–Hartwig Amination for Advanced Quinazoline Derivatization
The Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous nitrogen-containing heterocycles, including quinazoline derivatives. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a more general and functional group tolerant approach. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine product. wikipedia.orglibretexts.org
The versatility of this reaction has been demonstrated in the synthesis of various quinazoline-based structures. For instance, the Buchwald-Hartwig amination enables the introduction of diverse amine functionalities onto a pre-formed quinazoline core. This is particularly relevant for the synthesis of this compound, where the key step would be the coupling of a 4-haloquinazoline with 3-aminopyrrolidine. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. organic-chemistry.org Ligand development has been a key factor in the expansion of the reaction's scope, with bulky, electron-rich phosphine (B1218219) ligands like DavePhos, XantPhos, and BINAP showing high efficacy. libretexts.orgresearchgate.net
In a specific application, 6-(Morpholin-4-yl)benzothlquinazolin-4(3H)-one derivatives were successfully prepared from 6-bromobenzo[h]quinazolin-4(3H)-ones and morpholine (B109124) using a Pd(OAc)2/XantPhos catalytic system. researchgate.net This demonstrates the reaction's utility in functionalizing the quinazoline ring system. Furthermore, the reaction can be performed selectively, as shown in the amination of an aryl bromide in the presence of a less reactive heteroaryl chloride on a quinoline (B57606) scaffold, a strategy that can be adapted for complex quinazoline derivatives. nih.gov The use of aqueous ammonia (B1221849) as the nitrogen source has also been developed, presenting a more convenient and cost-effective option for synthesizing primary arylamines. synthesisspotlight.com
Table 1: Examples of Buchwald-Hartwig Amination in Heterocyclic Synthesis
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Product Type | Reference |
| (Z)-β-chlorovinyl aromatic ketone | Various amines | Pd(OAc)₂ / DavePhos | K₂CO₃ / K-t-BuO | THF | Quinolin-4(1H)-one | organic-chemistry.org |
| 6-bromobenzo[h]quinazolin-4(3H)-one | Morpholine | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | 1,4-Dioxane | 6-(Morpholin-4-yl)benzothlquinazolin-4(3H)-one | researchgate.net |
| 6-bromo-2-chloroquinoline | Cyclic amines | Not specified | Not specified | Not specified | 6-heterocyclic 2-aminoquinolines | nih.gov |
| Aryl Halides | Aqueous Ammonia | Palladium / Ligand | Hydroxide | Water | Primary Arylamines | synthesisspotlight.com |
Suzuki Coupling Applications in Functionalized Quinazoline Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is highly valued for its mild reaction conditions, high functional group tolerance, and the low toxicity of its reagents and byproducts. nih.govnih.gov These features make it exceptionally suitable for the late-stage functionalization of complex molecules like quinazolines.
In the context of quinazoline synthesis, the Suzuki coupling is frequently employed to introduce aryl or vinyl substituents onto the quinazoline scaffold. nih.gov For example, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one has been successfully coupled with various arylboronic acids using palladium acetate (B1210297) as the catalyst to produce a range of C7-arylated deoxyvasicinone (B31485) derivatives in high yields. nih.govresearchgate.net This approach allows for the systematic modification of the quinazoline core to explore structure-activity relationships. The reaction can also be performed in a regioselective manner on di-halogenated quinazolines, enabling the synthesis of trisubstituted derivatives. nih.gov
The choice of catalyst, ligand, base, and solvent system is critical for optimizing the Suzuki coupling. While palladium acetate has proven effective, other catalysts like [Pd(PPh₃)₄] are also used. nih.gov Common bases include sodium carbonate, and the reaction is often carried out in mixed solvent systems like acetone/water. researchgate.net The versatility of the Suzuki reaction extends to the synthesis of bis-heterocycles and the introduction of boron-containing functionalities, which can be used in subsequent transformations. nih.gov
Table 2: Suzuki-Miyaura Coupling for the Synthesis of Arylated Quinazoline Derivatives
| Halogenated Quinazoline | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ (2.0 equiv.) | Acetone/Water (1:1) | 91% | researchgate.net |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | 4-Cyanophenylboronic acid | Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ (2.5 equiv.) | Acetone/Water (2:1) | 93% | researchgate.net |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | 8-Quinolinylboronic acid | Pd(OAc)₂ (4.2 mol%) | Na₂CO₃ (2.5 equiv.) | Acetone/Water (2:1) | 90% | researchgate.net |
| 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ (8.4 mol%) | Na₂CO₃ (2.5 mmol) | Acetone/Water (1:1) | 88% | nih.gov |
Mannich Reaction in Pyrrolidine-Quinazoline Hybrid Synthesis
The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. youtube.comyoutube.com In its general form, it creates a β-amino carbonyl compound from an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound containing an α-hydrogen. youtube.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then reacts with the enol form of the carbonyl compound. youtube.comyoutube.com
This methodology has been ingeniously applied to the synthesis of complex, fused quinazoline systems. A notable example is the development of a Mannich-type reaction to synthesize ring-fused mackinazolinones. nih.govresearchgate.net In this strategy, a quinazolin-4-one bearing an enolizable C2-alkyl substituent with an appended amine acts as the nucleophilic component. This substrate undergoes a silver triflate (AgOTf) mediated reaction with an N-protected amino aldehyde, such as N-Cbz propanal. nih.govresearchgate.net The reaction results in the formation of a new heterocyclic ring fused to the quinazoline core, creating two new stereocenters. nih.gov This intramolecular variant showcases the power of the Mannich reaction to construct complex polycyclic scaffolds that merge the quinazoline and pyrrolidine (or piperidine) ring systems, providing access to structurally diverse hybrid molecules. nih.govresearchgate.net
Table 3: Mannich-Type Reaction for Quinazolinone Functionalization
| Quinazolinone Substrate | Aldehyde | Catalyst/Mediator | Key Transformation | Product | Reference |
| Quinazolin-4-one with C2-alkylamine | N-Cbz propanal | AgOTf | Intramolecular Mannich-type cyclization | Ring-fused mackinazolinone | nih.govresearchgate.net |
| Enolizable ketone | Formaldehyde | Acid (e.g., HCl) | Intermolecular aminoalkylation | β-Amino ketone | youtube.comyoutube.com |
One-Pot Multicomponent Reactions for Dihydroquinazoline and Quinazolin-4(3H)-one Derivations
One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are particularly valuable for building heterocyclic libraries due to their operational simplicity and ability to generate structural diversity.
Several MCRs have been developed for the synthesis of dihydroquinazolines and quinazolin-4(3H)-ones. A highly efficient one-pot, three-component synthesis of substituted 3,4-dihydroquinazolines involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org This domino reaction forms multiple C-N bonds in a single pot. By selecting anthranilates instead of aniline derivatives, the same methodology can be extended to produce quinazolin-4(3H)-ones in moderate to excellent yields. acs.org Another approach utilizes a tandem assembly of amides, amines, and ketones, mediated by triflic anhydride, to generate C4-quaternary 3,4-dihydroquinazolines. researchgate.net Furthermore, environmentally benign methods have been reported, such as the catalyst-free, one-pot condensation of anthranilic acid, amines, and formic acid or an orthoester under aqueous or solvent-free conditions to yield 3,4-dihydroquinazolin-4-one derivatives. researchgate.net Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols also provides a one-pot cascade route to quinazolin-4(3H)-ones. nih.govacs.org
Table 4: One-Pot Syntheses of Quinazoline Derivatives
| Components | Product Type | Key Features | Reference |
| Arenediazonium salts, nitriles, bifunctional anilines | 3,4-Dihydroquinazolines | Domino three-component assembly | acs.org |
| Arenediazonium salts, nitriles, anthranilates | Quinazolin-4(3H)-ones | Domino three-component assembly | acs.org |
| Amides, amines, ketones | C4-quaternary 3,4-dihydroquinazolines | Triflic anhydride mediated, Pictet-Spengler-like cyclization | researchgate.net |
| Anthranilic acid, amines, formic acid/orthoester | 3,4-Dihydroquinazolin-4-ones | Catalyst-free, aqueous or solvent-free conditions | researchgate.net |
| o-Aminobenzamides, alcohols | Quinazolin-4(3H)-ones | Nickel-catalyzed acceptorless dehydrogenative coupling | nih.govacs.org |
Asymmetric Synthesis and Stereochemical Control in this compound Analogues
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different stereoisomers can exhibit vastly different biological activities. For analogues of this compound, which contains a chiral center at the C3 position of the pyrrolidine ring, stereochemical control is a critical consideration.
Asymmetric synthesis of the pyrrolidine ring itself is a well-developed field. nih.gov One of the most powerful methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This approach allows for the highly enantioselective construction of the pyrrolidine scaffold with control over multiple stereocenters. By choosing the appropriate chiral catalyst, typically a metal complex with a chiral ligand, it is possible to access different stereoisomers of the desired pyrrolidine product from the same set of starting materials. rsc.org
In the context of quinazoline-pyrrolidine hybrids, achieving stereochemical control can be approached by synthesizing an enantiopure pyrrolidine building block first, which is then coupled to the quinazoline core. For example, chiral pyrrolidine-based organocatalysts, often derived from proline, are used to effect a wide range of asymmetric transformations. nih.gov The principles used to create these catalysts can be applied to the synthesis of chiral pyrrolidine intermediates. For instance, a synthetic strategy could involve the reductive amination of a prochiral ketone, followed by steps to form the chiral pyrrolidine ring, which can then be attached to the quinazoline moiety. The development of rhodium-catalyzed asymmetric [2+2+2] cycloadditions also presents a sophisticated method for controlling axial chirality, which could be relevant for more complex analogues. nih.gov While direct asymmetric synthesis of the final this compound molecule is challenging, the use of these established asymmetric methodologies for preparing chiral precursors provides a robust pathway to access specific, enantiomerically pure analogues.
Pharmacological Mechanisms and Biological Target Interactions of 1 Quinazolin 4 Yl Pyrrolidin 3 Amine and Analogues
Enzyme Inhibition and Modulation Studies
Research into the biological activity of 1-(Quinazolin-4-yl)pyrrolidin-3-amine and its structural relatives has revealed a range of interactions with key enzymes implicated in disease pathways, particularly in oncology. The following subsections detail the inhibitory and modulatory effects on specific protein targets.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in the proliferation and survival of cancer cells. nih.govnih.gov The 4-aminoquinazoline scaffold, in particular, has been a privileged structure in the development of EGFR tyrosine kinase inhibitors (TKIs). nih.govdentalresearchtoday.com Structure-activity relationship (SAR) studies have demonstrated that the nitrogen atom at position 1 of the quinazoline ring is crucial for binding to the ATP-binding site of the EGFR kinase domain, typically forming a hydrogen bond with a methionine residue (Met793). nih.gov
While direct inhibitory data for this compound on EGFR is not extensively published, the broader class of 4-aminoquinazoline derivatives has been shown to exhibit potent EGFR inhibition. dentalresearchtoday.com For instance, certain 4-anilino-quinazoline derivatives have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov The introduction of various substituents at the 4-position of the quinazoline ring is a common strategy to enhance potency and selectivity. nih.govdentalresearchtoday.com The pyrrolidine (B122466) moiety in this compound represents such a substitution, and its impact on EGFR inhibition would be a subject of specific investigation. Analogues with different substitutions on the pyrrolidine ring or its replacement with other heterocyclic systems are often synthesized and evaluated to optimize EGFR inhibitory activity. nih.gov
| Compound/Analogue Class | Target | IC50 (nM) | Reference |
| 4-Anilino-quinazoline derivative (Compound 37) | EGFR L858R/T790M | 8.4 | nih.gov |
| Afatinib (Reference Drug) | EGFR L858R/T790M | 3.8 | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. nih.gov Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The quinazoline scaffold has also been explored for the development of PARP inhibitors.
One study detailed the development of quinazolin-4(3H)-one derivatives as dual inhibitors of PARP-1 and Bromodomain Containing Protein 4 (BRD4). nih.gov A lead compound from this series, 19d (ADTL-BPI1901), which features a modified quinazolinone core, demonstrated potent inhibition of PARP-1. nih.gov This highlights the potential of the quinazoline framework to be adapted for PARP inhibition. While this compound is not a direct analogue of this compound, it underscores the versatility of the quinazoline scaffold in targeting different enzymatic pathways.
| Compound | Target | IC50 (nM) |
| 19d (ADTL-BPI1901) | PARP1 | Not specified in abstract |
| Olaparib | PARP1 | Not specified in abstract |
Bromodomain Containing Protein 4 (BRD4) Co-targeting
Bromodomain and extraterminal domain (BET) proteins, including BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. nih.gov The inhibition of BRD4 has shown promise as a therapeutic strategy in various cancers. The concept of co-targeting BRD4 and other key cancer-related enzymes with a single molecule is an emerging area of drug discovery.
As mentioned previously, a quinazolin-4(3H)-one derivative, 19d (ADTL-BPI1901), was designed as a dual inhibitor of both PARP-1 and BRD4. nih.gov This compound exhibited excellent inhibitory activity against BRD4. nih.gov Another study described a series of quinazoline-based analogues as potent BRD4 inhibitors, with a lead compound, 65 (CN427), being identified for further optimization. nih.gov A co-crystal structure of an analogue, 48 (CN750), with the first bromodomain of BRD4 (BD1) revealed key interactions, including the quinazoline core lying on the WPF shelf and forming π-edge interactions with Trp81. nih.gov
| Compound | Target | IC50 (nM) | Reference |
| 19d (ADTL-BPI1901) | BRD4 | Not specified in abstract | nih.gov |
| 48 (CN750) | BRD4 (BD1) | Not specified in abstract | nih.gov |
| 65 (CN427) | BRD4 | Not specified in abstract | nih.gov |
Topoisomerase I (Top1) Inhibition
AKT1 Protein Inhibition
The serine/threonine kinase AKT1 (also known as Protein Kinase B alpha) is a central node in cell signaling pathways that promote cell survival and proliferation. researchgate.net While the inhibition of AKT is a validated anticancer strategy, there is limited specific data on the direct inhibition of AKT1 by this compound. Research into AKT inhibitors has explored various chemical scaffolds, including some heterocyclic systems. For example, studies on 4-aminoquinoline (B48711) derivatives have shown that they can sensitize cancer cells to AKT inhibitors, suggesting a potential for related heterocyclic structures to interact with this pathway, though not necessarily through direct enzymatic inhibition. nih.gov
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, FGFR-1)
Beyond EGFR, the quinazoline scaffold has been utilized to develop inhibitors of other receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). researchgate.netnih.gov Dual or multi-targeted RTK inhibitors are of significant interest in cancer therapy to overcome resistance and target multiple oncogenic pathways simultaneously. researchgate.net
Several quinazoline-based compounds have been reported as potent inhibitors of VEGFR-2 and FGFR-1. For instance, some 4-anilino-quinazoline derivatives have been shown to dually inhibit EGFR and VEGFR-2. nih.gov Another study on dual VEGFR and FGFR inhibitors reported on compound 29 (ODM-203), which demonstrated potent inhibitory activities against the VEGFR and FGFR families. researchgate.net While not direct analogues of this compound, these findings illustrate the adaptability of the quinazoline core for targeting a range of RTKs. The nature of the substituent at the 4-position of the quinazoline ring is critical in determining the specific RTK inhibition profile. researchgate.netnih.gov
| Compound | Target(s) | IC50 (nM) | Reference |
| 29 (ODM-203) | VEGFR family, FGFR family | Low nanomolar range | researchgate.net |
| Lenvatinib | VEGFR1/2/3, FGFR-1, FGFR-2 | Not specified | researchgate.net |
| Motesanib | VEGFR1/2/3 | Not specified | researchgate.net |
| Vatalanib | VEGFR1/2/3, PDGFRβ, c-Kit | Not specified | researchgate.net |
BRAF Kinase Inhibition
The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, and its mutation, particularly the V600E substitution, is a known driver in several cancers. Research into quinazoline-based compounds has identified analogues with significant inhibitory activity against BRAF, including the V600E mutant.
A novel series of hybrid compounds merging quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed and shown to possess dual inhibitory actions against both the Epidermal Growth Factor Receptor (EGFR) and BRAF^V600E^. researchgate.net Certain compounds from this series demonstrated significant antiproliferative effects in various cancer cell lines, with GI50 values ranging from 1.20 to 1.80 µM. researchgate.net Specifically, compounds 18 and 19 from this series exhibited substantial inhibition of both EGFR and BRAF^V600E^. researchgate.net
Further studies on 1,2,3-triazole/quinazoline-4-one hybrids also identified dual inhibitors of EGFR and BRAF^V600E^. researchgate.net The most promising compounds from this series, 8g , 8h , and 8j , were identified as potent antiproliferative agents that may function as dual EGFR/BRAF^V600E^ inhibitors. researchgate.net
The inhibitory potential of these quinazoline analogues against BRAF^V600E^ is highlighted in the table below.
| Compound | Target | IC50 (nM) | Reference |
| Compound 18 | BRAF^V600E^ | 140 - 290 | nih.gov |
| Compound 19 | BRAF^V600E^ | 140 - 290 | nih.gov |
| Compound 8g | BRAF^V600E^ | 47 | rsc.org |
| Compound 8h | BRAF^V600E^ | 55 | rsc.org |
| Compound 8j | BRAF^V600E^ | 61 | rsc.org |
| Erlotinib (Reference) | BRAF^V600E^ | 60 | nih.gov |
| Vemurafenib (Reference) | BRAF^V600E^ | 30 | researchgate.net |
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and diabetes. nih.gov While specific data on this compound is not available, various quinazoline analogues and other heterocyclic compounds have been investigated as GSK-3 inhibitors.
For instance, 3-anilino-4-arylmaleimides have been identified as potent and selective GSK-3 inhibitors. nih.gov Additionally, a series of 8-amino- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one derivatives were designed and evaluated, with compound 17c showing good potency in both enzyme and cell-based assays with an IC50 of 111 nM and an EC50 of 1.78 µM, respectively. nih.gov
The table below summarizes the inhibitory activity of selected GSK-3 inhibitors.
| Compound Class | Compound | Target | IC50 (nM) | Reference |
| 8-amino- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | 17c | GSK-3 | 111 | nih.govmdpi.com |
| Pyrrolo[3,4-c]pyrazole | - | HsGSK3 | 2.8 | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine | 16b | GSK-3β | 3.1 | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines and has been a long-standing target for antimicrobial and anticancer therapies. scilit.com The quinazoline scaffold is a key feature of several known DHFR inhibitors. nih.govresearchgate.net
Research has demonstrated that quinazolinone-based derivatives can be potent inhibitors of DHFR. scilit.com In one study, two series of quinazolinone derivatives were synthesized and evaluated for their DHFR inhibitory activity. scilit.com Compound 3e from this series was found to be a potent inhibitor of human DHFR with an IC50 value of 0.527 µM. scilit.com Another study on new 4(3H)-quinazolinone analogs identified compounds 28 , 30 , and 31 as the most active DHFR inhibitors, with IC50 values of 0.5, 0.4, and 0.4 µM, respectively.
The inhibitory activities of these quinazolinone analogues against DHFR are presented below.
| Compound | Target | IC50 (µM) | Reference |
| Compound 3e | Human DHFR | 0.527 | scilit.com |
| Compound 28 | Mammalian DHFR | 0.5 | |
| Compound 30 | Mammalian DHFR | 0.4 | |
| Compound 31 | Mammalian DHFR | 0.4 | |
| Methotrexate (Reference) | Human DHFR | 0.118 |
Casein Kinase 1δ/ε (CK1δ/ε) Inhibition
Casein Kinase 1δ (CK1δ) and its homologue CK1ε are involved in the regulation of various cellular processes, and their inhibition is being explored for therapeutic purposes in cancer and neurodegenerative diseases. A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines has been synthesized and evaluated for their inhibitory activity against a panel of protein kinases. researchgate.net
Within this series, two compounds, 3c and 3d , were found to inhibit CK1δ/ε with some selectivity over other related kinases. researchgate.net Molecular docking studies of these compounds revealed key interactions within the ATP-binding site of CK1δ. researchgate.net While specific IC50 values were not provided in the initial reports, these findings establish N-(1H-pyrazol-3-yl)quinazolin-4-amines as valuable lead molecules for the development of CK1δ/ε inhibitors. researchgate.netresearchgate.net
Phosphoinositide 3-kinase Delta (PI3Kδ) Inhibition
The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a critical role in B-cell signaling. This makes it an attractive target for the treatment of certain hematological malignancies and inflammatory diseases. nih.govnih.gov A novel series of 4-pyrrolidineoxy or 4-piperidineamino substituted quinazolines has been reported to show potent PI3Kδ inhibitory activities. nih.gov
Among the synthesized compounds, 12d , 14b , and 14c demonstrated high potency against PI3Kδ, with IC50 values of 4.5, 3.0, and 3.9 nM, respectively. nih.gov These values are comparable to the known PI3Kδ inhibitor idelalisib (B1684644) (IC50 = 2.7 nM). nih.gov Furthermore, these compounds exhibited excellent selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). nih.gov
The table below details the potent PI3Kδ inhibitory activity of these quinazoline analogues.
| Compound | Target | IC50 (nM) | Reference |
| 12d | PI3Kδ | 4.5 | nih.gov |
| 14b | PI3Kδ | 3.0 | nih.gov |
| 14c | PI3Kδ | 3.9 | nih.gov |
| Idelalisib (Reference) | PI3Kδ | 2.7 | nih.gov |
| Compound 7 (6-benzamide quinazoline) | PI3Kδ | 17 | researchgate.net |
| Compound 8 (4-anilinequinazoline) | PI3Kδ | 9.3 | researchgate.net |
SETD8 Methyltransferase Inhibition
SETD8 is a lysine (B10760008) methyltransferase that monomethylates histone H4 at lysine 20 (H4K20), a modification involved in various biological processes, including the DNA damage response. researchgate.net A quinazoline-based compound, UNC0379 , has been identified as the first selective, substrate-competitive inhibitor of SETD8. researchgate.net
UNC0379, which features a 2,4-diaminoquinazoline core, inhibits SETD8 with an IC50 of 7.3 µM in a radioactive methyl transfer assay and 9.0 µM in a microfluidic capillary electrophoresis assay. researchgate.netscilit.com Importantly, UNC0379 demonstrates high selectivity for SETD8 over 15 other methyltransferases. researchgate.netscilit.com Structure-activity relationship studies have revealed that modifications to the 4-amino moiety of the quinazoline core are generally well-tolerated, while changes to the 2-amino substituent often lead to a loss of potency.
The inhibitory profile of UNC0379 against SETD8 is summarized below.
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| UNC0379 | SETD8 | 7.3 | Radioactive Methyl Transfer | nih.govscilit.com |
| UNC0379 | SETD8 | 9.0 | Microfluidic Capillary Electrophoresis | scilit.com |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. The quinazoline scaffold is present in the approved DPP-4 inhibitor linagliptin.
Research into quinazoline derivatives has led to the discovery of highly potent DPP-4 inhibitors. A study on spiro cyclohexane-1,2'-quinazoline derivatives identified compounds that were 102-103 times more active than linagliptin, with IC50 values ranging from 0.0005 to 0.0089 nM. Another series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives also showed good inhibitory activity against DPP-4, with IC50 values in the range of 1.4621 to 6.7805 µM. nih.gov
The table below presents the DPP-4 inhibitory activity of various quinazoline analogues.
| Compound Class | Compound | IC50 (nM) | Reference |
| Spiro cyclohexane-1,2'-quinazoline | Lead Compounds | 0.0005 - 0.0089 | |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 5d (morpholino-methyl) | 1462.1 | |
| Quinazoline-pyrimidine | 26a | 0.31 | researchgate.net |
| Quinazoline-pyrimidine | 26b | 0.35 | researchgate.net |
| Linagliptin (Reference) | - | 0.77 | |
| Sitagliptin (Reference) | - | 23.6 |
Glycosidase Inhibition (α-Amylase and α-Glucosidase)
The inhibition of carbohydrate-digesting enzymes, namely α-glucosidase and α-amylase, is a critical therapeutic strategy for managing type 2 diabetes mellitus (T2DM). nih.gov By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, inhibitors of these enzymes can effectively reduce postprandial hyperglycemia. nih.gov The quinazoline scaffold has emerged as a promising framework for the development of potent glycosidase inhibitors.
Research into a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety has identified compounds with significant α-glucosidase inhibitory potential. nih.gov Among the synthesized derivatives, one compound featuring an ortho-fluorine substitution on the phenyl ring (compound 7b) demonstrated the most potent α-glucosidase inhibition, with an IC50 value of 14.4 µM. nih.gov This potency was approximately 53 times stronger than that of acarbose, a standard reference drug. nih.gov Kinetic studies of this compound revealed a competitive mechanism of inhibition against α-glucosidase. nih.gov Molecular docking analyses further elucidated the interaction, showing the quinazolin-4(3H)-one ring stabilized within the enzyme's active site through hydrogen bonding and pi-pi stacking interactions. nih.gov
While the primary focus has been on α-glucosidase, related heterocyclic structures have also been evaluated against α-amylase. nih.gov Studies on quinoline (B57606)–1,3,4-oxadiazole hybrids showed that these compounds generally exhibit stronger inhibition against α-glucosidase compared to α-amylase. nih.gov
Inhibition of α-Glucosidase by Quinazolin-4(3H)-one Derivatives
| Compound | Substitution on Phenyl Ring | α-Glucosidase IC50 (µM) |
|---|---|---|
| Acarbose (Reference) | - | 750.0 |
| 7b | ortho-Fluoro | 14.4 ± 0.2 |
| 7c | para-Fluoro | > 500 |
| 7a | Unsubstituted | 363.4 |
Modulation of Cellular Processes
Beyond enzymatic inhibition, quinazoline derivatives actively modulate fundamental cellular processes, including bacterial communication and programmed cell death in cancer cells.
Quorum Sensing System Interference
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. nih.govnih.gov This system controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial agents that aim to disarm pathogens rather than kill them, thereby reducing the pressure for antibiotic resistance. nih.govnih.gov
The opportunistic pathogen Pseudomonas aeruginosa utilizes a QS system involving the Pseudomonas quinolone signal (PQS). nih.govnih.gov Quinazolinone-based compounds have been specifically designed to interfere with this system. These molecules act as antagonists by mimicking the natural PQS autoinducers, 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and 2-heptylquinolin-4(1H)-one (HHQ), and binding to their receptor, PqsR. nih.gov Structural modifications to the quinazolinone core significantly impact its inhibitory activity. For instance, converting the quinolone core of PQS into a quinazolinone scaffold and replacing the 3-hydroxyl group with a cyclic group has yielded analogues with high inhibitory activity against pyocyanin (B1662382) and biofilm formation in P. aeruginosa. nih.gov Studies have shown that analogues containing a cyclopropyl (B3062369) group at the 3-position of the quinazolinone core tend to exhibit higher levels of PQS inhibitory activity. nih.gov
Quorum Sensing Inhibition by Quinazolinone Analogues
| Compound Scaffold | Key Structural Features | Target | Observed Effect |
|---|---|---|---|
| Quinazolinone | Mimics quinolone core of PQS/HHQ | PqsR | Inhibition of pyocyanin and biofilm formation. nih.gov |
| Quinazolinone-based amide (5a) | Cyclopropyl group at R2, butyl chain on amide | PqsR | Potential interaction with key residues GLN194 and TYR258. nih.gov |
| Quinazolinone-based amide (5e) | Cyclopropyl group at R2, 4-methoxyphenyl (B3050149) on amide | PqsR | Designed to enhance aromatic stacking interactions. nih.gov |
Cell Cycle Regulation and Apoptosis Induction
Targeting cell cycle progression and inducing apoptosis (programmed cell death) are cornerstone strategies in cancer chemotherapy. nih.govnih.gov Quinazoline derivatives have been extensively investigated for their potent anticancer effects, which are often mediated through the disruption of these processes. nih.govnih.gov
Several studies have demonstrated that quinazoline-based compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov For example, novel quinazoline derivatives carrying sulfonamide moieties were found to cause G1-phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov Similarly, another potent quinazolin-4-one derivative, compound 17, induced significant cell death in MCF-7 cells by promoting arrest at the pre-G1 and G1 phases of the cell cycle. nih.gov
In addition to halting the cell cycle, these compounds are effective inducers of apoptosis. The externalization of phosphatidylserine (B164497) on the cell surface is a key indicator of early apoptosis. nih.gov Treatment with quinazoline derivatives has been shown to significantly increase the population of apoptotic cells. nih.gov The mechanism often involves the modulation of key regulatory proteins. For instance, compound 17 was found to increase the expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases 3, 8, and 9, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl2 in MCF-7 cells. nih.gov Another study showed that quinazoline derivatives increased the protein expression of caspase 7, further confirming the activation of the apoptotic cascade. nih.gov
Effects of Quinazoline Derivatives on Cell Cycle and Apoptosis in MCF-7 Cells
| Compound | Effect on Cell Cycle | Apoptotic Effect | Molecular Mechanism |
|---|---|---|---|
| Compound 17 | Induces pre-G1 and G1-phase arrest. nih.gov | Increases apoptotic cell death. nih.gov | Upregulates p53, PUMA, Bax, caspases; downregulates Bcl2. nih.gov |
| Compounds 4d & 4f | Induces G1-phase arrest. nih.gov | Promotes apoptotic cell death. nih.gov | Increases caspase 7 protein expression. nih.gov |
Interaction with Drug Transporters
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This phenomenon is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which actively efflux drugs from the cell. nih.govresearchgate.net Quinazoline derivatives have been identified as potent inhibitors of these transporters, offering a strategy to reverse MDR. nih.govresearchgate.net
Breast Cancer Resistance Protein (BCRP) Inhibition
The quinazoline structure is recognized as a key scaffold for the development of BCRP inhibitors. nih.govnih.gov A series of quinazolinamine derivatives were synthesized and evaluated for their ability to block BCRP function. nih.gov An azide-containing quinazolinamine, compound 33, showed significant BCRP inhibitory activity. nih.govresearchgate.net Mechanistic studies revealed that these compounds can act as competitive substrates of the BCRP transporter. Both compounds 22 and 33 were found to significantly stimulate the ATP hydrolysis of BCRP, which interferes with its normal efflux cycle and leads to increased intracellular accumulation of anticancer drugs like mitoxantrone (B413) in BCRP-overexpressing cells. nih.govresearchgate.net
P-Glycoprotein (P-gp) Inhibition
Many quinazoline derivatives exhibit dual inhibitory activity against both BCRP and P-gp. nih.govresearchgate.net A cyclopropyl-containing quinazolinamine, compound 22, was identified as a potent dual inhibitor. nih.govresearchgate.net The inhibitory mechanism involves not only competitive binding but also altering the subcellular localization of both BCRP and P-gp, thus hindering their efflux capabilities. nih.govresearchgate.net
Inhibition of ABC Transporters by Quinazoline Derivatives
| Compound | Target Transporter(s) | Activity/Mechanism |
|---|---|---|
| Compound 22 | BCRP and P-gp (Dual Inhibitor) | Inhibits efflux; changes transporter localization; stimulates BCRP ATPase activity. nih.govresearchgate.net |
| Compound 33 | BCRP | Inhibits efflux; stimulates BCRP ATPase activity. nih.govresearchgate.net |
| YS-370 | P-gp | Potent P-gp inhibitor; reverses MDR; stimulates P-gp ATPase activity. nih.gov |
| Gefitinib | BCRP and P-gp | Inhibits BCRP and modulates P-gp function. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Quinazolin 4 Yl Pyrrolidin 3 Amine Derivatives
Substituent Effects on the Quinazoline (B50416) Core
The quinazoline ring is a versatile scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in determining the biological activity of its derivatives. nih.govresearchgate.net Researchers have extensively explored how the introduction of various functional groups at different positions of the quinazoline core of 1-(Quinazolin-4-yl)pyrrolidin-3-amine and related analogues can modulate their potency and selectivity. nih.govresearchgate.net
Impact of Substitutions at the 2-Position of the Quinazoline Ring
The 2-position of the quinazoline ring has been a focal point for structural modifications. Studies have shown that introducing different substituents at this position can significantly influence the biological activity of the resulting compounds. For instance, the incorporation of an imidazole (B134444) group at the 2-position has been associated with potent anti-inflammatory functions. nih.gov In the context of anticancer activity, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cancer cell lines. nih.gov
Furthermore, extensive SAR studies have highlighted the importance of polar side chains at the 2-position for optimizing the activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of quinazoline derivatives. nih.gov For example, in a series of 2-substituted quinazolin-4(3H)-ones, a compound bearing a 2-methoxyphenyl substitution along with a basic side chain exhibited a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.govmdpi.com The nature of the substituent at the 2-position can also impact cytotoxicity, with phenyl-substituted analogs showing greater potency than those with a naphthyl group. mdpi.com
Table 1: Effect of 2-Position Substitutions on Biological Activity
| Substituent at 2-Position | Observed Biological Activity | Reference |
|---|---|---|
| Imidazole | Potent anti-inflammatory function | nih.gov |
| Aryl groups | Moderate antiproliferative potency | nih.gov |
| 2-Methoxyphenyl with basic side chain | Remarkable antiproliferative profile | nih.govmdpi.com |
Influence of Substitutions at the 4-Position of the Quinazoline Ring
The 4-position of the quinazoline ring is critical for the interaction of these compounds with their biological targets. The presence of an amine or a substituted amine at this position is a common feature in many biologically active quinazoline derivatives. nih.gov For instance, 4-anilinoquinazolines are known for their potent and highly selective inhibition of EGFR tyrosine kinase through competitive binding with ATP. nih.gov
The nature of the substituent at the 4-position can also influence other biological activities. For example, quinazoline derivatives with a 4-morpholinyl-quinazoline structure have demonstrated anti-obesity properties. nih.gov In the context of antiviral research, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against MERS-CoV. nih.gov Preliminary SAR studies revealed that introducing halide groups on the phenyl ring of the 4-anilino group could maintain or in some cases, slightly improve the potency. nih.gov Specifically, a 4-bromo substituent maintained potency, while a 4-trifluoromethyl group led to a slight improvement. nih.gov
Table 2: Impact of 4-Position Substitutions on Biological Activity
| Substituent at 4-Position | Observed Biological Activity | Reference |
|---|---|---|
| Anilino group | Potent and selective EGFR tyrosine kinase inhibition | nih.gov |
| Morpholinyl group | Anti-obesity properties | nih.gov |
| 4-Bromo-anilino | Maintained anti-MERS-CoV activity | nih.gov |
| 4-Trifluoromethyl-anilino | Slightly improved anti-MERS-CoV activity | nih.gov |
Modifications at the 6- and 7-Positions of the Quinazoline Ring
The 6- and 7-positions of the quinazoline core offer further opportunities for structural modification to fine-tune the biological activity and selectivity of the derivatives. nih.gov The introduction of small, electron-donating substituents at these positions has been shown to be beneficial for the inhibitory activity of certain quinazoline-based enzyme inhibitors. nih.gov
In a study focused on developing inhibitors for receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3), extensive modifications at the 6- and 7-positions of a quinazoline scaffold led to significant changes in potency and selectivity. nih.gov This demonstrates that careful selection of substituents at these positions can lead to the development of highly specific inhibitors. nih.gov For anticancer applications, quinazoline derivatives with halogens or electron-rich substituents at the 6-position have been shown to promote anti-cancer and anti-microbial activities. nih.gov Specifically, 6-substituted-4-anilino quinazolines can act as irreversible binders to the intracellular ATP binding domain of EGFR. nih.gov
Table 3: Influence of 6- and 7-Position Modifications
| Position(s) | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| 6 and 7 | Small, electron-donating groups | Beneficial for enzyme inhibitory activity | nih.gov |
| 6 and 7 | Extensive modifications | Changes in potency and selectivity for RIPK2/3 | nih.gov |
Derivatizations at the 8-Position of the Quinazoline Ring
While less commonly explored than other positions, derivatization at the 8-position of the quinazoline ring can also impact the biological profile of these compounds. SAR studies have indicated that substitution at this position, along with the 2- and 6-positions, can be important for modulating the activities of the molecule. researchgate.net The presence of a halogen atom at the 8-position, in conjunction with substitutions at other key positions, has been suggested to improve the antimicrobial activities of quinazolinone derivatives. ijmpr.in
Pyrrolidine (B122466) Moiety Modifications and Their Biological Implications
Stereochemical Impact of Pyrrolidine Chirality
Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. In the context of quinolone antibacterial agents with a 7-(3-aminopyrrolidinyl) substituent, the absolute stereochemistry of the pyrrolidine ring was found to be critical for maintaining potent antibacterial activity. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of such compounds to ensure optimal biological effect. The synthesis of chiral pyrrolidines is an active area of research, with methods being developed to achieve high stereoselectivity. organic-chemistry.orgnih.gov The specific configuration of the pyrrolidine ring can dictate how the molecule fits into the binding pocket of a target enzyme or receptor, thereby influencing its inhibitory potency. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Anilinoquinazoline (B1210976) |
| 4-Morpholinyl-quinazoline |
| 2-Aryl-substituted quinazolines |
| 6-Substituted-4-anilino quinazolines |
| 7-(3-Aminopyrrolidinyl)quinolone |
Substituent Effects on the Pyrrolidine Ring
The nature, position, and stereochemistry of substituents on the pyrrolidine ring of this compound derivatives are critical determinants of their biological activity and properties. The five-membered pyrrolidine ring is not planar and can adopt various "envelope" or "twisted" conformations. Substituents can influence or lock in a specific conformation, which in turn affects how the molecule fits into a biological target's binding site. beilstein-journals.org
Stereochemistry is a particularly crucial factor. The spatial orientation of substituents can lead to significant differences in biological profiles due to the specific three-dimensional requirements of enantioselective protein targets. nih.gov For instance, research on related heterocyclic scaffolds has shown that the cis- or trans-configuration of substituents on the pyrrolidine ring can be the deciding factor between potent activity and inactivity. nih.gov
Furthermore, the introduction of specific chemical groups can modulate the molecule's physicochemical properties. Fluorine substitution, for example, is a common strategy in medicinal chemistry to alter properties like metabolic stability and binding affinity by influencing the local electronic environment and conformational preferences of the ring. beilstein-journals.org In some quinazoline-based inhibitors targeting phosphoinositide 3-kinase delta (PI3Kδ), the introduction of an acyl group onto the pyrrolidine nitrogen demonstrated that the spatial orientation of these substituents was critical for inhibitory activity. nih.gov Derivatives with a Boc (tert-butoxycarbonyl) or a cyclopropyl (B3062369) group showed only moderate to weak potency, suggesting that bulky or improperly oriented substituents are not well-tolerated at this position. nih.gov
| Compound Series | Substitution on Pyrrolidine | Reported PI3Kδ Inhibition | Reference |
|---|---|---|---|
| 16a | Boc (tert-butoxycarbonyl) group | Moderate (72% inhibition) | nih.gov |
| 16b | Cyclopropyl group | Moderate (70% inhibition) | nih.gov |
| 16c | Tetrahydro-2H-pyran-4-yl group | Weak (48% inhibition) | nih.gov |
Influence of Pyrrolidine Nitrogen Basicity on Activity
Substituents on the pyrrolidine ring can modulate this basicity. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. The optimal level of basicity is target-dependent. For many kinase inhibitors, a basic nitrogen center is essential for anchoring the inhibitor to the hinge region of the enzyme. nih.gov However, excessively high basicity can lead to off-target effects, such as binding to hERG channels, or poor cell permeability. Therefore, medicinal chemists often aim to fine-tune the pKa of this nitrogen to strike a balance between potent on-target activity and favorable drug-like properties. nih.gov
Linker Region Design and Optimization
In the context of this compound, the "linker" can be understood as the pyrrolidine ring itself, which connects the quinazoline core to the vital 3-amine functional group. The principles of linker design, however, are often explored by introducing spacers at various positions on the quinazoline scaffold.
Length and Flexibility of the Linker Connecting Quinazoline and Pyrrolidine
The pyrrolidine ring provides a semi-rigid linkage between the quinazoline core and the 3-amine. Its constrained conformation limits the spatial positions the amine can occupy compared to a flexible alkyl chain. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target.
Studies on related quinazoline derivatives, where flexible linkers have been installed at other positions (e.g., C-7), have shown that linker length is a critical parameter for activity. nih.gov In the development of certain kinase inhibitors, increasing a linker from two to three carbon atoms resulted in a five-fold enhancement in potency against one target (FLT3) but a two-fold decrease against another (AURKA), demonstrating the sensitivity of activity to linker length. nih.gov Similarly, for some EGFR inhibitors, a four-carbon alkyloxy linker was found to be optimal. nih.gov While these examples are not a direct modification of the C4-pyrrolidine connection, they underscore the principle that the distance and geometric relationship between key pharmacophoric elements are paramount. The fixed nature of the pyrrolidine ring in this compound provides a specific and defined spatial arrangement that is evidently productive for certain biological targets.
Introduction of Amide and Other Functional Linkers
Introducing functional groups onto the core scaffold, particularly by modifying the 3-amine of the pyrrolidine, can create derivatives with new interaction capabilities. Acylating the 3-amine group, for example, replaces the basic amine with a neutral amide linker. This fundamentally changes the molecule's properties, removing a potential positive charge and introducing a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen).
In some related inhibitor classes, the transformation of key amine functionalities into amides, ureas, or carbamates has been shown to result in inactive compounds, highlighting the importance of the basic amine. nih.gov Conversely, in other contexts, amide linkers are crucial. For example, some quinazolinone derivatives featuring a thioamide linker were found to be significantly more potent than their amide-containing counterparts, a difference attributed to the favorable hydrogen-bonding interactions of the thioamide group.
Identification of Key Pharmacophoric Features for Target Binding and Efficacy
A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For kinase inhibitors based on the this compound scaffold, a well-defined pharmacophore has emerged from numerous structural and computational studies. nih.govresearchgate.net
The quinazoline ring itself is a privileged scaffold, primarily acting as a "hinge-binder." nih.gov Its N1 and N3 atoms typically form one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., methionine residues in EGFR). nih.gov This interaction anchors the inhibitor in the ATP-binding site. The fused aromatic system of the quinazoline contributes to binding through hydrophobic and π-π stacking interactions with residues in the active site. researchgate.net
The pyrrolidin-3-amine moiety extends from the C4 position of the quinazoline into other regions of the binding pocket. The pyrrolidine ring itself can make van der Waals contacts, while the 3-amine group serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, or, when protonated, forming a salt bridge with an acidic residue. Molecular docking simulations of related compounds consistently show this pattern of the quinazoline core occupying the hinge region while the C4-substituent extends towards the solvent-exposed region or a deeper sub-pocket. nih.govresearchgate.net
| Pharmacophoric Feature | Structural Moiety | Typical Interaction | Role in Binding |
|---|---|---|---|
| Hydrogen Bond Acceptor | Quinazoline N1 | H-bond with hinge region backbone NH (e.g., Met793 in EGFR) | Anchors the inhibitor in the ATP site |
| Hydrogen Bond Acceptor | Quinazoline N3 | Water-mediated H-bond with hinge residues (e.g., Thr766) | Provides additional binding stability |
| Aromatic/Hydrophobic Region | Fused Benzene (B151609) Ring | π-π stacking and hydrophobic interactions | Occupies the hydrophobic pocket |
| Vector to Solvent Region | C4-Pyrrolidine Moiety | Positions functional groups for further interactions | Provides vector for selectivity and property modulation |
| H-bond Donor/Acceptor or Positive Ionizable | Pyrrolidin-3-amine | H-bond or salt bridge with protein residues | Enhances potency and selectivity |
Computational Chemistry and Molecular Modeling Studies of 1 Quinazolin 4 Yl Pyrrolidin 3 Amine
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to understand how ligands like 1-(Quinazolin-4-yl)pyrrolidin-3-amine interact with protein targets.
Detailed research findings from studies on related quinazoline (B50416) and quinazolinone derivatives show that the quinazoline scaffold is adept at forming key interactions within protein active sites. For instance, in studies targeting Aurora A kinase, quinazolin-4-amine derivatives were designed to exploit structural differences in the ATP-binding pockets of Aurora A and B kinases, leading to high selectivity. nih.gov The nitrogen atoms in the quinazoline ring frequently act as hydrogen bond acceptors, interacting with hinge region residues in kinases. nih.gov
Similarly, docking studies of quinazolinone derivatives as DNA gyrase inhibitors revealed that these compounds could fit into the enzyme's binding site, interacting with key residues like Asn46 through hydrogen bonds. nih.gov The docking scores for these compounds, a measure of binding affinity, ranged from -5.96 to -8.58 kcal/mol. nih.gov For this compound, the pyrrolidin-3-amine moiety is expected to play a crucial role in forming additional interactions. The basic amine group can form strong charge-assisted hydrogen bonds (salt bridges) with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in a target's active site. nih.gov This interaction is a common and critical binding feature for many aminergic ligands in G-protein-coupled receptors and other targets. nih.gov
Table 1: Summary of Molecular Docking Studies on Related Quinazoline Scaffolds
| Target Protein | Quinazoline Derivative Type | Key Interacting Residues | Docking Score (kcal/mol) | Primary Interactions |
| DNA Gyrase | Quinazolinone Schiff Base | Asn46, Asp73, Arg136 | -5.96 to -8.58 | Hydrogen Bonding |
| EGFR & CDK's | Substituted Quinazolinone | - | -7.0 to -9.0 | High Binding Score |
| PARP-1 | Quinazolinone-based | - | IC50 = 30.38 nM | Bioisosteric Replacement |
| Glucokinase (1V4S) | Quinazolin-4-one | - | EC50 = 516 nM | Hydrogen Bonding, π-π interactions |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These properties, including the distribution of electron density and the energies of frontier molecular orbitals, are fundamental to a molecule's reactivity and its ability to interact with biological targets.
For molecules containing the quinazoline scaffold, calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution. These maps typically show negative potential (electron-rich regions) around the nitrogen atoms of the quinazoline ring, identifying them as likely hydrogen bond acceptors. The amine group on the pyrrolidine (B122466) ring would be an electron-deficient region, making it a hydrogen bond donor.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. In related sulfonamide-Schiff base compounds, DFT calculations have been used to correlate these electronic parameters with the molecule's bioactivity. nih.gov For this compound, these calculations would help in understanding its reactivity, stability, and the nature of its orbital interactions with target macromolecules, providing a theoretical basis for its observed biological activity. researchgate.netresearchgate.net
Table 2: Calculated Electronic Properties for a Model Sulfonamide-Schiff Base
| Parameter | Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Measures the polarity of the molecule |
Conformational Analysis and Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. The pyrrolidine ring in this compound is not planar and can exist in different puckered conformations (e.g., envelope or twist). researchgate.net The relative energies of these conformers can influence which shape is predominant in solution and, more importantly, which shape is recognized by a biological target. Computational protocols can systematically explore the conformational space to identify low-energy, stable structures. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the molecule and its complexes over time. nih.govtandfonline.com For quinazolinone derivatives complexed with targets like MMP-13 or PARP1, MD simulations have been used to assess the stability of the protein-ligand complex. nih.govtandfonline.com These simulations monitor parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to see how the ligand's position and the protein's structure change over time. researchgate.net A stable complex will show minimal deviation, indicating a strong and sustained binding interaction. MD simulations can also reveal the role of water molecules in mediating interactions and provide insights into the free energy of binding, offering a more accurate prediction of affinity than docking alone. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based methods are powerful strategies for discovering and optimizing new drugs based on the this compound scaffold.
Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target. As seen with the design of selective Aurora A kinase inhibitors, the crystal structure of the protein was used to guide the synthesis of quinazolin-4-amine derivatives that could specifically interact with unique residues in the target, thereby improving selectivity. nih.gov This approach allows for the rational design of molecules that fit precisely into the binding site, maximizing favorable interactions and affinity. nih.gov
Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown. This approach utilizes the knowledge of a set of molecules known to be active. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structures of compounds with their biological activity. nih.govresearchgate.net For quinazolin-4(3H)-ones, QSAR models have been developed to design new derivatives with enhanced activity against breast cancer. researchgate.net These models identify key structural features (pharmacophores) that are essential for activity, such as the arrangement of hydrogen bond donors, acceptors, and hydrophobic groups. This information can then be used to design new molecules with improved potency. researchgate.net
The this compound scaffold is a prime candidate for both approaches. SBDD can be used to tailor the pyrrolidine substitutions to fit specific sub-pockets of a known target, while LBDD can be employed to build pharmacophore models from a series of active analogues to guide the discovery of novel compounds.
In Vitro Pharmacological Characterization Methodologies for 1 Quinazolin 4 Yl Pyrrolidin 3 Amine Analogues
Cell-Based Assays for Biological Activity
Cell-based assays are fundamental in determining the physiological relevance of a compound's activity by testing it in a complex biological system. These assays utilize cultured human cancer cell lines to model the diverse pathologies of different cancers.
Cytotoxicity Screening in Human Cancer Cell Lines
The initial evaluation of potential anticancer agents involves screening for cytotoxicity across a panel of human cancer cell lines. This approach helps to determine the potency and selectivity of the compounds. The selection of cell lines is critical and often includes representatives from various cancer types to establish a broad activity profile. Commonly used cell lines for screening quinazoline (B50416) analogues include MCF-7 and MDA-MB-231 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), HT-29 and HCT-116 (colorectal carcinoma), PANC-1 (pancreatic carcinoma), and HeLa (cervical cancer). tandfonline.comdoi.orgrsc.orgnih.govresearchgate.netnih.govresearchgate.net
The most prevalent method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. doi.org In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of living cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC50). Cells are typically seeded in 96-well plates and exposed to the test compounds at varying concentrations for a defined period, often 24 to 72 hours. doi.orgnih.govmdpi.com
Studies on various quinazoline derivatives have demonstrated significant cytotoxic effects against these cell lines. For instance, certain pyrazolo[1,5-c]quinazoline-triazole conjugates showed IC50 values below 8 µM against both MCF-7 and A549 cell lines. doi.org Another study on novel quinoline (B57606) derivatives reported IC50 values of 3.3 µg/mL against HepG2, 23 µg/mL against HCT-116, 3.1 µg/mL against MCF-7, and 9.96 µg/mL against A549 cells. nih.gov These screenings are crucial for identifying lead compounds for further mechanistic studies.
Table 1: Example Cytotoxicity Data (IC50 in µM) of Quinazoline Analogues in Various Cancer Cell Lines
| Compound/Analogue Series | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) |
|---|---|---|---|---|---|
| Pyrazolo[1,5-c]quinazoline-triazole Conjugates | 2.3 - 6.1 doi.org | 1.9 - 7.8 doi.org | - | - | - |
| Morpholine (B109124) Substituted Quinazolines (AK-3) | 6.44 rsc.org | 10.38 rsc.org | - | - | - |
| Morpholine Substituted Quinazolines (AK-10) | 3.15 rsc.org | 8.55 rsc.org | - | - | - |
| BAPPN (Indolo[2,3-b]quinoline Derivative) | 3.1 µg/mL nih.gov | 9.96 µg/mL nih.gov | 3.3 µg/mL nih.gov | 23 µg/mL nih.gov | - |
| Quinazolin-4(3H)-one Derivative (Compound 18) | 1.61 nih.gov | 1.54 nih.gov | - | - | - |
Note: Data is compiled from multiple sources representing different quinazoline-based scaffolds and may not be directly comparable. µg/mL to µM conversion depends on the molecular weight of the specific compound.
Cell Proliferation Inhibition Assays
Beyond general cytotoxicity, it is important to assess a compound's ability to specifically inhibit cell proliferation. While cytotoxicity assays measure cell death, anti-proliferative assays can detect cytostatic effects, where cell division is halted without immediate cell death. rsc.org
A common method is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. lookchem.com BrdU is a synthetic analogue of thymidine (B127349) that is incorporated into the DNA of proliferating cells during the S phase of the cell cycle. The amount of incorporated BrdU, detected using specific antibodies, serves as a direct measure of DNA synthesis and, by extension, cell proliferation. lookchem.com Other methods include the methylene (B1212753) blue assay, which stains total cellular protein, and real-time cell analysis (RTCA) systems like the xCELLigence platform, which monitor changes in cell number and adhesion electronically. mdpi.comlookchem.com Studies on morpholine-substituted quinazolines have used such assays to confirm that observed cytotoxic effects are linked to an inhibition of cell proliferation. rsc.org
Cell Cycle Analysis
Compounds that inhibit cell proliferation often do so by interfering with the cell cycle. Cell cycle analysis is therefore a critical mechanistic study to identify the specific phase (G1, S, G2, or M) in which a compound exerts its effect. The standard technique for this analysis is flow cytometry. mdpi.comresearchgate.net
In this method, cells are treated with the test compound, harvested, and stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of individual cells is directly proportional to their DNA content. Flow cytometric analysis of the stained population allows for the quantification of cells in each phase: cells in G1 have a 2N DNA content, cells in S phase have an intermediate DNA content, and cells in G2 or mitosis (M) have a 4N DNA content. researchgate.net An accumulation of cells in a particular phase suggests the compound disrupts a checkpoint or process within that phase. For example, some quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase, while others induce arrest in the G1 phase. rsc.orgmdpi.comekb.eg
Apoptosis Induction Assays
A desired characteristic of many anticancer drugs is the ability to induce programmed cell death, or apoptosis. Several assays are available to detect and quantify apoptosis. One of the earliest hallmarks of apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bdbiosciences.com
The Annexin V/Propidium Iodide (PI) assay is the most widely used method for detecting this phenomenon via flow cytometry. mdpi.comkumc.edu Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome like FITC. bdbiosciences.comabcam.com PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late-stage apoptotic or necrotic cells. bdbiosciences.com This dual-staining approach allows for the differentiation of:
Viable cells (Annexin V-negative, PI-negative)
Early apoptotic cells (Annexin V-positive, PI-negative) bdbiosciences.com
Late apoptotic or necrotic cells (Annexin V-positive, PI-positive) bdbiosciences.com
Researchers have used this assay to confirm that the cytotoxic activity of certain quinazoline analogues is mediated through the induction of apoptosis. mdpi.comresearchgate.netresearchgate.net
Biochemical Enzyme Activity Assays
Half Maximal Inhibitory Concentration (IC50) Determinations
For quinazoline analogues that are designed as enzyme inhibitors (e.g., kinase inhibitors), determining the half-maximal inhibitory concentration (IC50) is a critical step. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. tandfonline.comdoi.orgrsc.orgresearchgate.netnih.govlookchem.comekb.egkumc.edu
These assays are typically performed in a cell-free system using a purified or recombinant enzyme, its substrate, and a method to detect the product formation or substrate consumption. For protein kinases, a common target for quinazoline drugs, assays often involve measuring the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate. nih.govnih.gov This can be detected using various methods, including radioactivity (if using ³²P-ATP), fluorescence-based techniques, or enzyme-linked immunosorbent assays (ELISAs) with phospho-specific antibodies. nih.gov
The inhibitor is tested across a range of concentrations, and the resulting data are plotted as percent inhibition versus inhibitor concentration. A dose-response curve is generated, from which the IC50 value is calculated. youtube.com For example, various quinazoline derivatives have been evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds demonstrating IC50 values in the nanomolar range. ekb.egnih.gov
Table 2: Example IC50 Values of Quinazoline Analogues Against Specific Kinases and Cancer Cell Lines
| Compound/Analogue | Target Enzyme | Enzyme IC50 (nM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
|---|---|---|---|---|
| Quinazolinone Derivative (5k) | EGFR | 10 nih.gov | 12.30 nih.gov | - |
| Quinazolinone Derivative (5g) | EGFR | 47 nih.gov | - | - |
| Quinazolinone Derivative (5l) | EGFR | 540 nih.gov | - | - |
| BPR1K871 | FLT3 / AURKA | 19 / 22 nih.gov | - | - |
| Compound 4 (Quinazoline core) | FLT3 / AURKA | 127 / 4.9 nih.gov | - | - |
| Quinazoline Derivative (22) | EGFR TK | 0.47 ekb.eg | 0.18 ekb.eg | - |
Compound Name Reference Table
| Structure Name |
| 1-(Quinazolin-4-yl)pyrrolidin-3-amine |
| 5-bromo-2'-deoxyuridine |
| Annexin V |
| DAPI |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Propidium Iodide |
| Thymidine |
Enzyme Kinetic Studies
Enzyme kinetic studies are fundamental in characterizing the inhibitory potential of this compound analogues. These assays determine key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), providing insights into the potency and mechanism of enzyme inhibition.
Researchers have synthesized various quinazolinone derivatives and evaluated their inhibitory activities against several metabolic enzymes. nih.gov For instance, a series of novel quinazolinone derivatives (7a-n) demonstrated potent inhibition against α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) I and II isoforms. nih.gov The results showed that these compounds exhibited Kᵢ values ranging from 19.28 to 135.88 nM for α-glycosidase and 0.68 to 23.01 nM for acetylcholinesterase, indicating significant potency. nih.gov Similarly, another study synthesized imines with a quinazolin-4(3H)-one core and found Kᵢ values against hCA I and hCA II in the nanomolar range (38.55–159.05 nM and 41.04–177.12 nM, respectively). bezmialem.edu.tr
Kinetic studies on 3-Amino-2-aryl quinazolin-4(3H)-ones revealed them as competitive inhibitors of human carbonic anhydrase-II (hCA-II). frontiersin.org The mechanism of inhibition is often elucidated through docking studies, which show that the quinazolinone moiety can form metallic interactions with the Zn²⁺ ion in the enzyme's catalytic cavity. frontiersin.org Furthermore, studies on quinazolin-4-one derivatives as glucokinase (GK) activators have been performed, with in vitro enzymatic assays determining the concentration required for 50% of maximal activation (EC₅₀). researchgate.net Compounds 3 and 4 in one such study showed significant GK activation with EC₅₀ values of 632 nM and 516 nM, respectively. researchgate.net
Table 1: Enzyme Inhibition Data for Quinazolinone Analogues
| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|
| Quinazolinone derivatives (7a-n) | α-Glycosidase | 19.28–135.88 nM (Kᵢ) | nih.gov |
| Quinazolinone derivatives (7a-n) | Acetylcholinesterase (AChE) | 0.68–23.01 nM (Kᵢ) | nih.gov |
| Quinazolinone derivatives (7a-n) | Butyrylcholinesterase (BChE) | 1.01–29.56 nM (Kᵢ) | nih.gov |
| Imines with quinazolin-4(3H)-one core | Human Carbonic Anhydrase I (hCA I) | 38.55–159.05 nM (Kᵢ) | bezmialem.edu.tr |
| Imines with quinazolin-4(3H)-one core | Human Carbonic Anhydrase II (hCA II) | 41.04–177.12 nM (Kᵢ) | bezmialem.edu.tr |
| 3-Amino-2-(Napthalen-1-yl) Quinazolin-4(3H)-one (4g) | Human Carbonic Anhydrase II (hCA II) | 14.0 ± 0.60 μM (IC₅₀) | frontiersin.org |
| Quinazolin-4-one derivative (Compound 4) | Glucokinase (GK) | 516 nM (EC₅₀) | researchgate.net |
Antimicrobial Efficacy Assessments
The evaluation of antimicrobial properties is a critical component of characterizing this compound analogues, given the broad-spectrum bioactivity of the quinazoline scaffold. eco-vector.comnih.gov
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assessment is typically performed using serial dilution methods. eco-vector.com
Numerous studies have reported the MIC values for various quinazoline and quinazolinone derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives were tested against bacteria such as Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus. acs.org Promising compounds from this series exhibited MIC values in the range of 4–8 μg/mL. acs.org
In another study, newly synthesized quinazolin-4-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were screened against bacterial and fungal strains. mdpi.com The results, compared with standard drugs like Amoxicillin trihydrate and Clotrimazole, showed that some derivatives had potent activity, with MIC values as low as 8 μg/mL against certain bacterial strains. mdpi.com A study on quinazolin-4(3H)-one derivatives revealed that a compound containing a naphthyl radical demonstrated a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com
Particularly relevant to the core structure, a study of new quinazolin-4-ones included a pyrrolidine (B122466) derivative possessing a trimethoxy phenyl group (compound 19), which displayed the best MIC of 0.15 mg/ml against P. aeruginosa among all tested compounds in that series. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinazoline Analogues
| Compound/Series | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Imidazo/benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | Various Bacteria | 4–8 | acs.org |
| Pyrrolidine derivative (Compound 19) | Pseudomonas aeruginosa | 150 | nih.gov |
| Pyrrolidine derivative (Compound 20) | Bacillus cereus | 1000 | nih.gov |
| Quinazolin-4(3H)one derivative (VMA-17-04) | Staphylococcus aureus | <16 | eco-vector.com |
| Quinazolin-4(3H)one derivative (4b) | Salmonella typhimurium | 8 | mdpi.com |
| Quinazolin-4(3H)one derivative (4c) | Staphylococcus aureus | 8 | mdpi.com |
Biofilm Formation Inhibition Assays
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. rsc.orgpensoft.net Assays to evaluate the inhibition of biofilm formation are therefore crucial. These methodologies often involve growing bacteria in microtiter plates and quantifying the biofilm biomass, typically using crystal violet staining.
Analogues of this compound have demonstrated significant anti-biofilm capabilities. A library of compounds based on a 2-aminoquinazoline (B112073) (2-AQ) scaffold was explored for its ability to inhibit biofilm formation in Mycobacterium smegmatis. rsc.org The study successfully identified 2-AQ derivatives with notable biofilm inhibition activity. rsc.orgresearchgate.net
More specifically, a study on new quinazolin-4-one derivatives found that compounds 19 and 20, which contain a pyrrolidine moiety, inhibited biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov Their IC₅₀ values for biofilm inhibition were 3.55 µM and 6.86 µM, respectively. nih.gov These compounds were also found to curtail the production of exopolysaccharides, a major component of the biofilm matrix. nih.gov Other research has highlighted that quinazolinone analogues can inhibit biofilm formation by interfering with the pqs quorum sensing system in P. aeruginosa. nih.gov
Target Engagement and Selectivity Profiling
Identifying the specific molecular targets of this compound analogues and profiling their selectivity are essential for understanding their therapeutic potential and predicting possible side effects. nih.gov This involves screening the compounds against a panel of relevant biological targets, such as protein kinases or other enzymes implicated in disease. nih.gov
Quinazoline derivatives are well-known as inhibitors of various protein kinases. mdpi.commdpi.com For example, N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated against a panel of eight disease-relevant protein kinases, with two compounds showing selective inhibition of casein kinase 1δ/ε (CK1δ/ε). nih.gov Docking studies for these compounds revealed key interactions within the ATP binding site of CK1δ. nih.gov
The selectivity of these compounds is a critical aspect of their development. nih.gov Research into quinazoline-2,4-dione derivatives as Poly(ADP-ribose) polymerase (PARP) inhibitors has shown that specific structural modifications can lead to high selectivity. nih.gov Notably, a quinazoline analogue containing a terminal pyrrolidine ring was designed and showed high selectivity for PARP-1 over PARP-2. nih.gov Similarly, various quinazoline derivatives have been developed as selective inhibitors for targets like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and breast cancer resistance protein (BCRP). mdpi.comnih.gov For instance, one 3-substituted quinazoline-2,4(1H,3H)-dione showed significant and dual inhibition of c-Met and VEGFR-2 tyrosine kinases with IC₅₀ values between 0.052 and 0.084 µM. mdpi.com
Table 3: Target Engagement and Selectivity of Quinazoline Analogues
| Compound/Series | Primary Target(s) | Selectivity Profile / IC₅₀ | Reference |
|---|---|---|---|
| Quinazoline with terminal pyrrolidine ring (Q) | PARP-1 | High selectivity against PARP-1 | nih.gov |
| N-(1H-pyrazol-3-yl)quinazolin-4-amine (3c) | Casein Kinase 1δ/ε (CK1δ/ε) | Selective over CDK5/p25, GSK-3α/β, DYRK1A | nih.gov |
| 3-Substituted quinazoline-2,4(1H,3H)-dione (Compound 23) | c-Met / VEGFR-2 | IC₅₀ = 0.052–0.084 µM (dual inhibition) | mdpi.com |
| Anilinoquinazoline derivative (Compound 16) | EGFR-TK (L858R/T790M mutant) | IC₅₀ = 4.62 µM | mdpi.com |
| 3-Amino-2-(Napthalen-1-yl) Quinazolin-4(3H)-one (4g) | hCA-II | More selective for hCA-II over other isoforms | frontiersin.org |
Emerging Research Directions and Therapeutic Potential of 1 Quinazolin 4 Yl Pyrrolidin 3 Amine
Rational Design of Novel Quinazoline-Pyrrolidine Hybrid Molecules for Enhanced Efficacy
The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, and the quinazoline-pyrrolidine scaffold is a prime subject of these efforts. Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a potent approach to creating novel chemical entities with potentially enhanced efficacy or synergistic effects. nih.gov The quinazoline (B50416) scaffold has been widely explored for its tolerance for substitutions at various positions, allowing for fine-tuning of its biological activity. nih.gov
Research into quinazoline-based compounds demonstrates that modifications at the C-2, C-4, C-5, and C-6 positions can significantly influence their therapeutic action. nih.gov For instance, in the context of anticancer agents, a quinazoline moiety substituted at the C-4 position with an aminophenyl group is often required for tubulin polymerization inhibition. nih.gov The hybridization of the quinazoline core with a pyrrolidine (B122466) linker has been identified as a promising strategy. mdpi.comresearchgate.net Researchers have designed and synthesized pyrazoline-substituted pyrrolidine-2,5-dione hybrids, which have shown remarkable cytotoxic effects in cancer cell lines, underscoring the potential of the pyrrolidine component in enhancing efficacy. nih.gov The introduction of a methyl substituent on the pyrrolidine moiety has also been explored to mitigate oxidative metabolism, thereby improving the molecule's stability and pharmacokinetic profile. mdpi.com This strategic design approach, combining the versatile quinazoline core with a pyrrolidine linker, aims to develop hybrid molecules with superior therapeutic potential. nih.govijpras.com
| Compound Class | Design Strategy | Intended Outcome | Reference |
| Quinazoline-Pyrrolidine Hybrids | Molecular hybridization of quinazoline and pyrrolidine pharmacophores. nih.govresearchgate.net | Enhanced efficacy, synergistic effects, improved pharmacokinetic profile. mdpi.comnih.gov | nih.govresearchgate.netnih.gov |
| Pyrazoline-pyrrolidine-2,5-dione Hybrids | Hybridization of pyrazoline and pyrrolidine-2,5-dione scaffolds. nih.gov | Potent antitumor agents with significant cytotoxic effects. nih.gov | nih.gov |
| PI3Kδ Inhibitors | Use of a pyrrolidine linker to connect a 4(3H)-quinazolinone scaffold to purine (B94841) hinge binders. mdpi.com | Confer selectivity and potency to PI3Kδ inhibitors. mdpi.com | mdpi.com |
Exploration of New Biological Targets for Therapeutic Intervention
The quinazoline scaffold is historically known for its interaction with well-established cancer targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and microtubules. nih.govnih.gov However, recent research has significantly broadened the horizon of potential biological targets for quinazoline-pyrrolidine-based molecules.
Scientists are now investigating the efficacy of these compounds against a diverse array of targets implicated in various diseases. In the realm of oncology, new targets include Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, and topoisomerase I (Top1), which is crucial for managing DNA topology during cell replication. mdpi.comrjpbr.comrsc.org The inhibition of these targets can induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com
Beyond cancer, the therapeutic potential of these hybrids is being explored for neurodegenerative conditions like Alzheimer's disease. nih.gov Key targets in this area include cholinesterases (AChE and BuChE) and the aggregation of β-amyloid and tau proteins. nih.govrsc.org Furthermore, quinazoline derivatives are being evaluated as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), a protein kinase linked to both neurodegenerative disorders and cancer. nih.gov Other novel targets under investigation include dipeptidyl peptidase-4 (DPP-4) for its role in cancer invasion and metastasis, and the epithelial-mesenchymal transition (EMT) pathway, a process critical for cancer cell migration. mdpi.commdpi.com
| Disease Area | Biological Target | Therapeutic Rationale | Reference |
| Cancer | PARP-1 | Inhibition of DNA repair in cancer cells. rjpbr.comrsc.org | rjpbr.comrsc.org |
| Cancer | Topoisomerase I (Top1) | Induces G2 cell cycle arrest and apoptosis. mdpi.com | mdpi.com |
| Cancer | Microtubules | Disruption of mitotic division. nih.govnih.gov | nih.govnih.gov |
| Cancer | Dipeptidyl peptidase-4 (DPP-4) | Inhibition of cancer invasion and metastasis. mdpi.com | mdpi.com |
| Cancer | Epithelial–Mesenchymal Transition (EMT) | Reverting malignant cells to a less pathogenic phenotype. mdpi.com | mdpi.com |
| Neurodegenerative Disorders | Cholinesterases (AChE, BuChE) | Treatment of Alzheimer's disease symptoms. nih.govrsc.org | nih.govrsc.org |
| Neurodegenerative Disorders / Cancer | Casein Kinase 1δ/ε (CK1δ/ε) | Inhibition of a kinase involved in both disease types. nih.gov | nih.gov |
Advanced Computational Approaches in Drug Discovery for the Compound
The discovery and development of novel drugs based on the 1-(quinazolin-4-yl)pyrrolidin-3-amine scaffold are heavily reliant on advanced computational methods. nih.gov These in silico techniques provide crucial insights into the potential interactions and properties of new molecules before they are synthesized, saving time and resources.
Molecular docking is a widely used computational tool to predict the binding modes of synthesized compounds within the active sites of target proteins. rsc.org This has been successfully applied to study the interaction of quinazolinone derivatives with targets like PARP-1, EGFR, and DNA gyrase. rsc.orgnih.govmdpi.com For example, docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines revealed key interactions with amino acids in the ATP binding site of CK1δ. nih.gov
In addition to predicting binding, computational tools are used to forecast the pharmacokinetic properties of drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies help assess the drug-likeness of new compounds. rjpbr.comrsc.orgnih.gov Molecular dynamics (MD) simulations offer a more dynamic view, evaluating the structural stability of protein-ligand complexes over time. frontiersin.org These computational approaches are integral to modern drug design, guiding the synthesis of derivatives with optimized activity and safety profiles. nih.govnih.gov
Development of Multi-Targeting Agents Based on the Quinazoline-Pyrrolidine Scaffold
A significant trend in drug discovery, particularly in oncology, is the development of multi-targeting agents—single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach offers potential advantages over single-target drugs, such as overcoming drug resistance, reducing the risk of drug-drug interactions, and improving patient compliance. nih.govmdpi.com
The quinazoline scaffold is particularly well-suited for the design of such multi-target-directed ligands. nih.govrsc.org Researchers have successfully designed quinazoline derivatives that act as dual inhibitors of microtubules and multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.gov This dual action allows the agent to exert both cytotoxic effects and anti-angiogenic effects, which can lead to a more comprehensive antitumor response. nih.gov
Other examples of multi-targeting strategies include the development of quinazolin-4-one hybrids that dually inhibit EGFR and BRAFV600E, and others that target both EGFR and Carbonic Anhydrase IX (CAIX). nih.govresearchgate.net In the context of Alzheimer's disease, quinazoline-based compounds have been designed to exhibit dual cholinesterase inhibition and anti-amyloid aggregation properties. rsc.org The development of multi-targeting agents based on the quinazoline-pyrrolidine scaffold represents a sophisticated strategy to tackle complex diseases like cancer through a multi-pronged mechanism of action. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for 1-(Quinazolin-4-yl)pyrrolidin-3-amine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of quinazoline precursors with pyrrolidine derivatives. For example, quinazolin-4(3H)-one intermediates can undergo nucleophilic substitution with 3-aminopyrrolidine under basic conditions (e.g., potassium carbonate in DMF) . Critical parameters include:
- Temperature : Reactions often proceed at 80–100°C to ensure complete ring closure.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Acidic or basic catalysts (e.g., acetic anhydride, NaH) optimize cyclization .
Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Quinazoline formation | Chlorination of 4-oxoquinazoline | Introduce reactive halide site |
| Pyrrolidine coupling | 3-aminopyrrolidine, K₂CO₃, DMF, 90°C | Nucleophilic substitution |
| Purification | Column chromatography (silica gel) | Isolate product from byproducts |
Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For instance, pyrrolidine NH signals appear as broad singlets near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H] at m/z 243.1345) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets such as kinases?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Tools like AutoDock Vina model interactions with kinase ATP-binding pockets. The quinazoline ring often occupies the hydrophobic cleft, while pyrrolidine NH forms hydrogen bonds with catalytic residues (e.g., EGFR kinase) .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energy, correlating with experimental IC values .
Q. How should contradictory biological activity data for quinazoline derivatives be analyzed in structure-activity relationship (SAR) studies?
- Methodological Answer : Resolve discrepancies by:
- Purity Validation : Re-test compounds using HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
- Structural Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the pyrrolidine moiety .
- Assay Standardization : Compare IC values across consistent assay conditions (e.g., ATP concentration in kinase assays) .
Q. What green chemistry approaches can optimize the synthesis of this compound to reduce waste and improve scalability?
- Methodological Answer : Implement:
- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) of quinazoline precursors with amines reduces solvent use .
- Catalytic Systems : Recyclable catalysts (e.g., Cu nanoparticles on zeolites) enhance atom economy in cyclization steps .
- Microwave Assistance : Reduce reaction time from days to hours (e.g., 30 min at 120°C) while maintaining >80% yield .
Data Contradiction Analysis
Q. How can researchers address inconsistent enzymatic inhibition data for this compound across different studies?
- Methodological Answer : Investigate:
- Enzyme Isoforms : Test against purified isoforms (e.g., EGFR T790M vs. wild-type) to identify selectivity .
- Redox Sensitivity : Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation during assays .
- Cellular Context : Compare activity in cell-free vs. cell-based assays to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
